molecular formula C22H30N2O4 B7056394 6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one

6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one

Cat. No.: B7056394
M. Wt: 386.5 g/mol
InChI Key: XYZYRGTZEWWZPC-UHFFFAOYSA-N
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Description

6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that features a piperidine ring, a benzoxazinone moiety, and an ethylhexanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The benzoxazinone moiety is then introduced through a series of condensation reactions. The final step involves the attachment of the ethylhexanoyl group to the piperidine ring via acylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-3-5-6-15(4-2)22(27)24-11-9-16(10-12-24)21(26)17-7-8-19-18(13-17)23-20(25)14-28-19/h7-8,13,15-16H,3-6,9-12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZYRGTZEWWZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(CC1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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